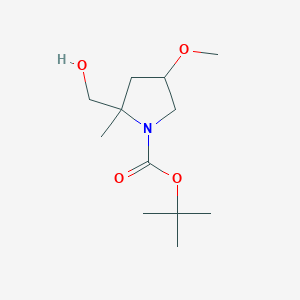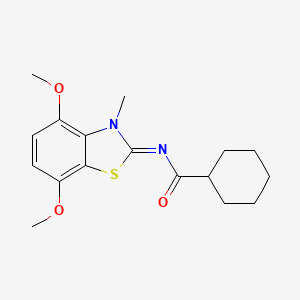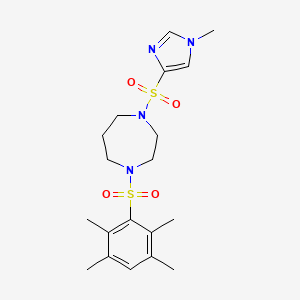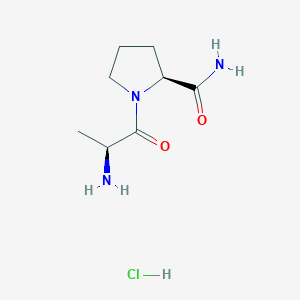![molecular formula C17H15NO4S B2755143 6,8-dimethoxy-9-(thiophen-2-yl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one CAS No. 1272756-43-0](/img/structure/B2755143.png)
6,8-dimethoxy-9-(thiophen-2-yl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dimethoxy-9-(thiophen-2-yl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one (6,8-DMTFQ) is a novel and potent small molecule that has been studied for its potential use in various scientific research applications. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. 6,8-DMTFQ is a highly versatile molecule that can be used as a building block for a variety of synthetic processes.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
The compound 6,8-dimethoxy-9-(thiophen-2-yl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one belongs to a class of heterocyclic compounds that have been explored for various synthetic and chemical applications. For instance, the synthesis of dimethoxy- and trimethoxy[1]benzothieno[2,3-c]quinolines involves photocyclization of appropriate precursors followed by a series of chemical transformations, including chlorination and dechlorination, to yield the title compounds. This process exemplifies the complex synthetic routes employed to access structurally related quinoline derivatives (Stuart, Khora, Mckenney, & Castle, 1987). Similarly, the application of the Suzuki cross‐coupling reaction in the synthesis of thiophene/benzothiophene-linked quinolinyl oxadiazoles, which are further condensed to substituted N-benzothiazolyl acetamides, showcases the compound's utility in constructing complex heterocyclic scaffolds with potential antimicrobial activity (Patel, Patel, Kumari, & Chikhalia, 2012).
Biological Activity and Applications
The compound's structural framework serves as a foundation for the development of molecules with significant biological activities. For instance, the synthesis and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, which share structural similarities, demonstrate potential therapeutic applications. These derivatives exhibit strong binding affinity in molecular docking studies against the main protease of SARS-CoV-2, suggesting potential antiviral properties (Patel, Vala, Patel, Upadhyay, Ramkumar, Gardas, & Patel, 2022). The ability of related structures to efficiently dock in protein targets highlights the relevance of the compound's core structure in medicinal chemistry research.
Antioxidant and Antimicrobial Properties
Moreover, compounds featuring quinoline and thiophene moieties have been investigated for their antioxidant and antimicrobial properties. For example, ferrocenyl-substituted pyrano[3,2-g]quinolin-2-one derivatives, which include structural motifs similar to this compound, have shown promising results in radical scavenging activities and DNA oxidation inhibition studies (Xi & Liu, 2015). These findings underscore the potential of such compounds in developing novel antioxidants.
Propriétés
IUPAC Name |
6,8-dimethoxy-9-thiophen-2-yl-4,9-dihydro-3H-furo[3,4-b]quinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-20-9-6-10-14(12(7-9)21-2)16(13-4-3-5-23-13)15-11(18-10)8-22-17(15)19/h3-7,16,18H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFXDRFTIICWSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(C3=C(N2)COC3=O)C4=CC=CS4)C(=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-bromo-2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2755064.png)



![4-Chloro-2-(7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2755070.png)

![5-[(2R,4S)-4-Methoxy-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2755072.png)



![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)ethanesulfonamide](/img/structure/B2755078.png)


![N-[(2-methoxynaphthalen-1-yl)methyl]cyclopropanamine](/img/structure/B2755083.png)
